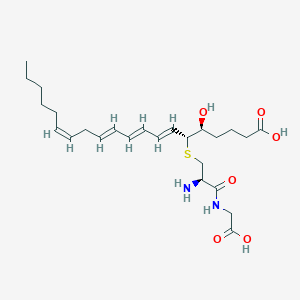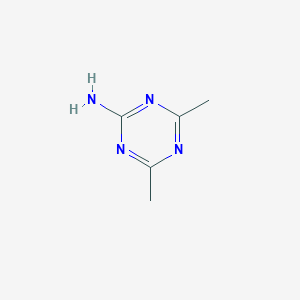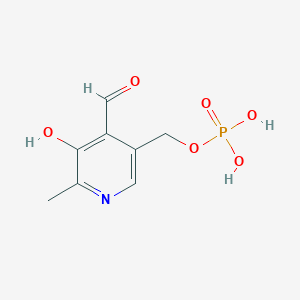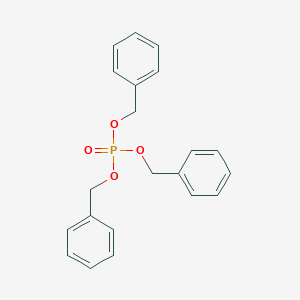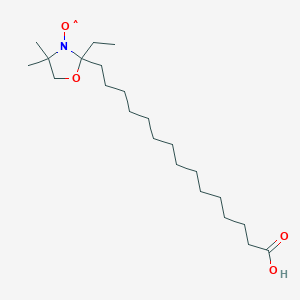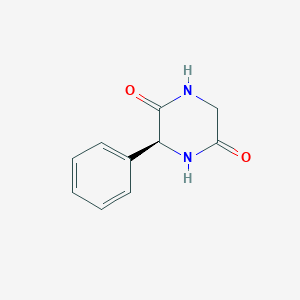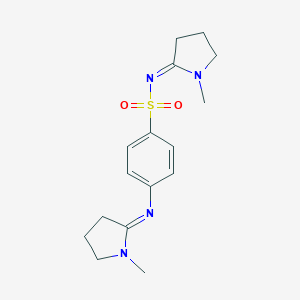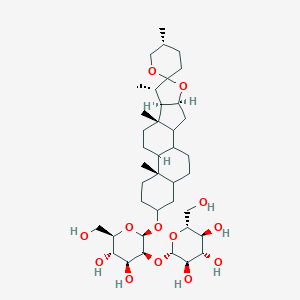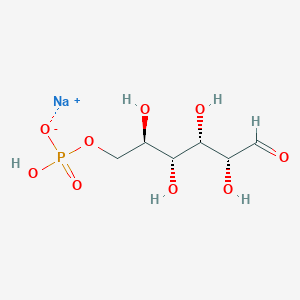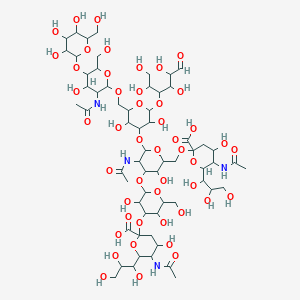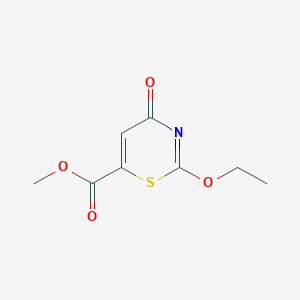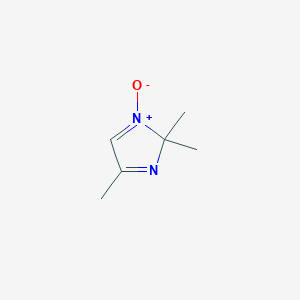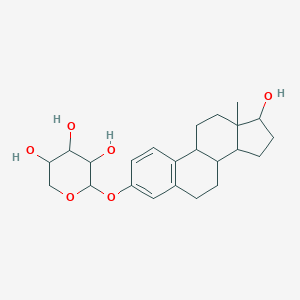
Estradiol-3-xyloside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estradiol-3-xyloside is a synthetic derivative of estradiol, a female sex hormone. It is a glycoside that has been shown to have potential therapeutic applications in the field of breast cancer research.
Mechanism Of Action
The mechanism of action of estradiol-3-xyloside is not fully understood. However, it is believed to act through the estrogen receptor pathway. Estradiol-3-xyloside binds to the estrogen receptor and modulates its activity, leading to the inhibition of breast cancer cell growth and the induction of apoptosis.
Biochemical And Physiological Effects
Estradiol-3-xyloside has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. It has also been shown to induce apoptosis in breast cancer cells by activating the caspase cascade. Moreover, it has been shown to inhibit the migration and invasion of breast cancer cells.
Advantages And Limitations For Lab Experiments
Estradiol-3-xyloside has several advantages for lab experiments. It is a synthetic derivative of estradiol, which means that it can be easily synthesized in the lab. Moreover, it has been extensively studied for its potential therapeutic applications in breast cancer research, which means that there is a wealth of information available on its mechanism of action and physiological effects. However, there are also some limitations to using estradiol-3-xyloside in lab experiments. For example, it may not accurately reflect the complexity of breast cancer in vivo, and it may not be suitable for studying other types of cancer.
Future Directions
There are several future directions for research on estradiol-3-xyloside. One direction is to further investigate its mechanism of action and physiological effects. Another direction is to study its potential therapeutic applications in other types of cancer. Moreover, there is a need to investigate the pharmacokinetics and toxicity of estradiol-3-xyloside in vivo. Finally, there is a need to develop more efficient synthesis methods for estradiol-3-xyloside to facilitate its use in research.
In conclusion, estradiol-3-xyloside is a synthetic derivative of estradiol that has potential therapeutic applications in breast cancer research. It has been extensively studied for its mechanism of action, physiological effects, and potential as a therapeutic agent. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
Estradiol-3-xyloside is synthesized from estradiol through a series of chemical reactions. The first step involves the protection of the hydroxyl group at position 3 of the estradiol molecule using a protecting group. This is followed by the addition of a xylose sugar moiety to the hydroxyl group at position 17. The final step involves the removal of the protecting group from the hydroxyl group at position 3 to obtain estradiol-3-xyloside.
Scientific Research Applications
Estradiol-3-xyloside has been extensively studied for its potential therapeutic applications in breast cancer research. It has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. Moreover, it has been shown to induce apoptosis, or programmed cell death, in breast cancer cells. These findings suggest that estradiol-3-xyloside may have potential as a novel therapeutic agent for the treatment of breast cancer.
properties
CAS RN |
134366-08-8 |
|---|---|
Product Name |
Estradiol-3-xyloside |
Molecular Formula |
C23H32O6 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C23H32O6/c1-23-9-8-15-14-5-3-13(29-22-21(27)20(26)18(24)11-28-22)10-12(14)2-4-16(15)17(23)6-7-19(23)25/h3,5,10,15-22,24-27H,2,4,6-9,11H2,1H3 |
InChI Key |
MTFCFHRFRPNOTN-UHFFFAOYSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(CO5)O)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(CO5)O)O)O |
synonyms |
1,3,5(10)-estratriene-3,17 beta-diol-3-O-D-xylopyranoside ES-3-DL estradiol-3-xyloside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




